
Ethyl 2-chloro-6-fluoro-3-methylbenzoate
Overview
Description
Ethyl 2-chloro-6-fluoro-3-methylbenzoate is an organic compound with the molecular formula C10H10ClFO2 and a molecular weight of 216.64 g/mol . It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring, along with an ethyl ester functional group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-6-fluoro-3-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-chloro-6-fluoro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-fluoro-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be employed to hydrolyze the ester.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with different functional groups replacing the chloro group.
Hydrolysis: The major products are 2-chloro-6-fluoro-3-methylbenzoic acid and ethanol.
Reduction: The primary product is the corresponding alcohol, ethyl 2-chloro-6-fluoro-3-methylbenzyl alcohol.
Scientific Research Applications
Chemical Synthesis
Ethyl 2-chloro-6-fluoro-3-methylbenzoate serves as a critical intermediate in the synthesis of more complex organic molecules. Its unique structure, characterized by the presence of chloro and fluoro substituents along with a methyl group, enhances its reactivity and makes it suitable for various chemical transformations. This compound can be utilized in the synthesis of pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity.
Enzyme Interaction Studies
The compound is valuable in studying enzyme interactions and metabolic pathways. Research indicates that this compound can act as an electrophile, reacting with nucleophilic sites on proteins and nucleic acids. This property is particularly relevant in drug design, where understanding these interactions can lead to the development of more effective therapeutic agents.
Enzyme Inhibition
Studies have shown that this compound may inhibit certain enzymes involved in metabolic processes. For example, it has been evaluated for its potential to modulate cytochrome P450 enzymes, which play a significant role in drug metabolism. Such interactions can provide insights into drug-drug interactions and metabolic pathways essential for therapeutic development.
Medicinal Chemistry
This compound is being explored as a precursor for developing pharmaceutical agents targeting specific diseases. Its structural characteristics allow for modifications that enhance therapeutic efficacy against various conditions. The compound's unique combination of substituents contributes to its potential as a lead compound in medicinal chemistry .
Industrial Applications
In addition to its applications in research and medicine, this compound is utilized in the production of agrochemicals and specialty chemicals. The ability to modify its structure allows for the development of products tailored to specific agricultural needs or industrial processes .
Case Study 1: Enzyme Interaction Study
A study focused on the interactions between this compound and cytochrome P450 enzymes demonstrated that this compound could alter the metabolic rate of various substrates. This finding suggests its utility in understanding complex drug-drug interactions within metabolic pathways.
Case Study 2: Therapeutic Applications
In medicinal chemistry applications, this compound has been evaluated as a precursor for developing pharmaceutical agents targeting specific diseases. Its structural characteristics allow for modifications that enhance therapeutic efficacy against various conditions .
Mechanism of Action
The mechanism of action of ethyl 2-chloro-6-fluoro-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets. The ester functional group allows for hydrolysis, releasing the active acid form, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-3-methylbenzoate
- Ethyl 2-fluoro-3-methylbenzoate
- Ethyl 2-chloro-6-fluorobenzoate
Uniqueness
Ethyl 2-chloro-6-fluoro-3-methylbenzoate is unique due to the combination of chloro, fluoro, and methyl substituents on the benzene ring. This specific arrangement of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Biological Activity
Ethyl 2-chloro-6-fluoro-3-methylbenzoate is a synthetic organic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by case studies and research findings.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and specificity towards these targets. The ester functional group allows for hydrolysis, releasing the active acid form, which can further interact with biological pathways .
Interaction Studies
This compound acts as an electrophile that can react with nucleophilic sites on proteins and nucleic acids. This property is particularly relevant in drug design, where understanding these interactions can help develop more effective therapeutic agents. The compound has been studied for its potential to inhibit specific enzymes, thereby altering metabolic pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic processes. For instance, studies have shown its potential role in modulating enzyme interactions related to drug metabolism and synthesis of bioactive compounds .
Case Studies
- Enzyme Interaction Study : A study focused on the interactions between this compound and cytochrome P450 enzymes demonstrated that this compound could alter the metabolic rate of various substrates. This suggests its utility in understanding drug-drug interactions and metabolic pathways.
- Therapeutic Applications : In medicinal chemistry applications, this compound has been evaluated as a precursor for developing pharmaceutical agents targeting specific diseases. Its structural characteristics allow for modifications that enhance therapeutic efficacy against various conditions.
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
Applications in Industry
This compound finds applications across various fields:
- Medicinal Chemistry : Used as an intermediate in synthesizing drugs targeting specific enzymes or receptors.
- Agrochemicals : Explored for potential use as pesticides or herbicides due to its unique chemical structure.
- Biological Research : Investigated for its role in studying enzyme interactions and metabolic pathways .
Properties
IUPAC Name |
ethyl 2-chloro-6-fluoro-3-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWNNKLRERBGMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273982 | |
Record name | Ethyl 2-chloro-6-fluoro-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773135-50-5 | |
Record name | Ethyl 2-chloro-6-fluoro-3-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773135-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-chloro-6-fluoro-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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